Factor F430

Description

Properties

Molecular Formula |

C42H51N6NiO13+ |

|---|---|

Molecular Weight |

906.6 g/mol |

IUPAC Name |

3-[(1R,3S,4S,5S,8R,11S,15E,17S,18S,19Z,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,30-tetraza-28-azanidaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19,21(27)-pentaen-17-yl]propanoic acid;nickel(2+) |

InChI |

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1 |

InChI Key |

XLFIRMYGVLUNOY-SXMZNAGASA-M |

Isomeric SMILES |

C[C@@]12CC(=O)N[C@@]13C[C@H]4[C@H]([C@](C(=N4)C[C@@H]5[C@H]([C@@H]6CCC(=O)/C(=C/7\[C@H]([C@@H](/C(=C/C(=N3)[C@H]2CCC(=O)O)/[N-]7)CC(=O)O)CCC(=O)O)/C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |

Canonical SMILES |

CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2] |

Synonyms |

coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |

Origin of Product |

United States |

Foundational & Exploratory

Coenzyme Factor F430: A Comprehensive Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Factor F430 (F430) is a unique nickel-containing tetrapyrrole essential for life in methanogenic and anaerobic methanotrophic archaea.[1] It functions as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[1][2][3] Its distinct structure, featuring the most reduced porphinoid ring system found in nature, is central to its catalytic activity.[4] The name "F430" originates from its characteristic strong absorption of light at a wavelength of 430 nm.[1] This guide provides a detailed examination of the molecular structure of F430, the experimental protocols used for its elucidation, and its biosynthetic pathway.

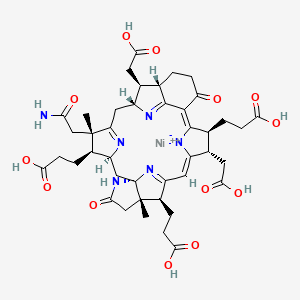

Molecular Structure of Coenzyme F430

The complete structure of F430 was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a hydrocorphinoid, meaning it is based on a highly reduced porphyrin macrocycle.

Key Structural Features:

-

Macrocycle Core: The core is a corphin ring system, a tetrapyrrole that is more saturated than a porphyrin. This high degree of saturation is responsible for its unique spectroscopic properties.

-

Central Nickel Ion: F430 is one of the rare biological molecules that contains nickel. The nickel ion is typically in the Ni(II) oxidation state in the inactive enzyme, which is paramagnetic (S=1), and is reduced to the catalytically active Ni(I) state.[5][6]

-

Peripheral Rings: In addition to the four standard pyrrole-derived rings (A-D), F430 possesses two additional fused rings: a γ-lactam ring (E) and a six-membered carbocyclic ring containing a ketone group (F).[1]

-

Chemical Formula: The chemical formula for the anionic form of Coenzyme F430 is C₄₂H₅₁N₆NiO₁₃⁻.[1][3]

Quantitative Structural and Spectroscopic Data

The structural elucidation of F430 has yielded precise quantitative data regarding its geometry and spectroscopic properties.

Table 1: Nickel Coordination Sphere Bond Lengths Data obtained from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

| Bond | Length (Å) | Reference(s) |

| Nickel-Nitrogen (2N) | 1.92 | [7][8] |

| Nickel-Nitrogen (2N) | 2.10 | [7][8] |

| Nickel-Ligand (Axial) | ~2.1 | [9] |

Table 2: Key Spectroscopic Properties

| Spectroscopic State | Technique | Characteristic Peaks (λ_max) | Reference(s) |

| F430 (Ni(II)) | UV-Visible | 430 nm, 274 nm | [1][10] |

| F430 (Ni(I), reduced) | UV-Visible | 386 nm, 750 nm | [5] |

| F430 (Ni(I), reduced) | EPR Spectroscopy | g-values: ~2.25, 2.07, 2.06 | [11] |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of F430 relies on a combination of isolation, spectroscopy, and crystallography.

4.1 Isolation and Purification The initial and critical step is the isolation of F430 from methanogenic archaea, such as Methanobacterium thermoautotrophicum.

-

Cell Lysis: Cells are harvested and lysed to release cytoplasmic contents.

-

Extraction: The protein-free F430 is extracted from the cell lysate, often using a methanol-based procedure.[10]

-

Chromatography: The extract is subjected to multiple rounds of chromatography to separate F430 from other cellular components and from its isomers. Anion-exchange chromatography followed by high-performance liquid chromatography (HPLC) is a common strategy.[9][12] The process is monitored by checking for the characteristic absorbance at 430 nm.[12]

4.2 X-ray Absorption Spectroscopy (XAS) XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for probing the local environment of the nickel atom.

-

Sample Preparation: A concentrated, purified sample of F430 is prepared, often in a frozen aqueous solution to be maintained at cryogenic temperatures.

-

Data Collection: The sample is irradiated with a tunable beam of X-rays from a synchrotron source. The absorption of X-rays by the nickel K-edge is measured as a function of energy.

-

Data Analysis: The oscillations in the absorption spectrum past the edge (the EXAFS region) are analyzed. These oscillations are caused by the backscattering of photoelectrons from neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution function, providing precise information on the number, type, and distance of atoms in the nickel coordination sphere, such as the key Ni-N bond lengths.[7][8]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy was instrumental in determining the complex covalent structure and stereochemistry of the macrocycle.

-

Sample Preparation: Purified F430 is dissolved in a suitable deuterated solvent (e.g., D₂O or trifluoroethanol-d₃).[11][12]

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the structure.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance constraints for 3D structure determination.[12][13]

-

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded to carbon-13 (¹³C), allowing for the assignment of carbon signals.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework.[12]

-

-

Structure Calculation: The through-bond connectivities from COSY and HMBC, combined with through-space distance restraints from NOESY, are used to assign all non-exchangeable proton and carbon signals and to confirm the overall molecular structure.[12][13]

4.4 X-ray Crystallography While obtaining high-quality crystals of isolated F430 is challenging, crystallographic analysis of the entire MCR enzyme has provided the definitive view of F430 in its native protein environment.[14]

-

Crystallization: The purified molecule (or holoenzyme) is subjected to various crystallization screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures) to grow single, well-ordered crystals.[15]

-

X-ray Diffraction: The crystal is mounted and exposed to a highly collimated beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[16]

-

Data Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is used to calculate an electron density map of the molecule.[16]

-

Model Building and Refinement: An atomic model of the molecule is built into the electron density map and computationally refined to best fit the experimental diffraction data, yielding a final 3D structure with atomic-level resolution.[15]

Biosynthesis Pathway of Coenzyme F430

The biosynthesis of F430 is a complex, multi-step process that begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles like heme and chlorophyll.[1] The pathway from the intermediate sirohydrochlorin (B1196429) involves four key enzymatic steps.[17]

-

Precursor Formation: The pathway starts with uroporphyrinogen III, which is converted to sirohydrochlorin.[1]

-

Nickel Insertion: The chelatase enzyme CbiX (also referred to as CfbA) catalyzes the insertion of a Ni²⁺ ion into the sirohydrochlorin macrocycle.[1][18]

-

Amidation: The ATP-dependent enzyme CfbE converts the acetate (B1210297) side chains on rings A and C into acetamide (B32628) groups, forming nickel(II)-sirohydrochlorin a,c-diamide.[1]

-

Reduction and Ring E Formation: The CfbCD enzyme complex performs a six-electron reduction of the macrocycle, which leads to the formation of the γ-lactam ring E, yielding the intermediate seco-F430.[1][17]

-

Ring F Closure: In the final step, the ATP-dependent enzyme CfbB (Coenzyme F430 synthetase) catalyzes the closure of the carbocyclic ring F, completing the synthesis of Coenzyme F430.[1]

References

- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 2. Issue:Estimation of methanogenesis by quantification of coenzyme F430 in marine sediments : Geochemical Journal [geochemical-journal.jp]

- 3. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purified methyl-coenzyme-M reductase is activated when the enzyme-bound coenzyme F430 is reduced to the nickel(I) oxidation state by titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The magnetic properties of the nickel cofactor F430 in the enzyme methyl-coenzyme M reductase of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An extended-X-ray-absorption-fine-structure (e.x.a.f.s.) study of coenzyme F430 from Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An extended-X-ray-absorption-fine-structure (e.x.a.f.s.) study of coenzyme F430 from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solution-State Structure of Native Coenzyme F430 by NMR Methods -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 14. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Central Role of Factor F430 in Methane Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenic archaea are key players in the global carbon cycle, responsible for the majority of biological methane (B114726) production. Central to their unique metabolism is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The catalytic activity of MCR is entirely dependent on its prosthetic group, Factor F430 (F430), a unique nickel-containing tetrapyrrole. This technical guide provides an in-depth examination of the structure, function, and biosynthesis of F430, its intricate role within the MCR catalytic cycle, and its potential as a target for therapeutic and environmental drug development. Detailed experimental protocols for the purification and analysis of MCR and F430 are provided, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction to Factor F430 and Methyl-Coenzyme M Reductase (MCR)

Factor F430 is a nickel-containing hydrocorphinoid, a class of tetrapyrroles that includes heme and vitamin B12.[1][2] Its distinct structure, featuring a highly reduced macrocycle, is exclusively found as the prosthetic group in methyl-coenzyme M reductase (MCR).[2][3] MCR is the terminal enzyme in the metabolic pathway of methanogenesis, catalyzing the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[4][5] This reaction is not only the cornerstone of methane biosynthesis but also a potent greenhouse gas.[4] Consequently, understanding the mechanism of MCR and the function of F430 is of significant interest for both bioenergy applications and for developing inhibitors to mitigate methane emissions.[1][5]

The catalytic activity of MCR is dictated by the redox state of the central nickel atom within the F430 cofactor.[6][7] The enzyme is active when the nickel is in the +1 oxidation state (Ni(I)), a highly reducing species capable of cleaving the stable thioether bond of methyl-coenzyme M.[6][7][8]

Structure and Physicochemical Properties of Factor F430

The structure of F430 was elucidated through a combination of X-ray crystallography and NMR spectroscopy.[2] It is characterized by a corphin ring system, which is more reduced than a porphyrin, and contains two additional rings: a γ-lactam ring and a keto-containing carbocyclic ring.[2] This unique structure houses a central nickel ion, which can exist in Ni(I), Ni(II), and Ni(III) oxidation states.[6][7] The transitions between these states are fundamental to the catalytic cycle of MCR.

Quantitative Spectroscopic and Redox Properties

The different oxidation states of the F430 nickel ion give rise to distinct spectroscopic signatures, which are invaluable for studying the enzyme's mechanism. The key quantitative properties are summarized in the table below.

| Property | Ni(I) State (Active MCR) | Ni(II) State (Inactive MCR) | Ni(III) State (Inactive MCR) | Reference(s) |

| UV-Vis λmax | ~382-386 nm | ~420-430 nm | - | [8] |

| EPR Signal | Axial signal with g-values ~2.25, 2.07, 2.06 (MCR-red1) | EPR-silent | Rhombic signal (MCR-ox1) | [6][7] |

| Redox Potential (NiII/NiI) | Below -600 mV | - | - | [5] |

The Biosynthesis of Factor F430

The biosynthesis of F430 is a complex pathway that begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles.[2] The pathway involves a series of enzymatic steps, including chelation of nickel, amidation, reduction of the macrocycle, and the formation of the characteristic lactam and carbocyclic rings.[2] The key enzymes in this pathway are designated CfbA through CfbE.

References

- 1. Spectroscopic and computational characterization of the nickel-containing F430 cofactor of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of active methyle coenzyme M reductance from methanothermobacter marburgensis and probing for cooperation between its active sites [aaltodoc.aalto.fi]

- 3. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic investigation of the nickel-containing porphinoid cofactor F(430). Comparison of the free cofactor in the (+)1, (+)2 and (+)3 oxidation states with the cofactor bound to methyl-coenzyme M reductase in the silent, red and ox forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nickel oxidation states of F(430) cofactor in methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Factor F430: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor F430 is a nickel-containing tetrapyrrole, a unique hydrocorphinoid that serves as the essential prosthetic group for the enzyme methyl-coenzyme M reductase (MCR). MCR catalyzes the final step in methanogenesis, the biological production of methane (B114726), and the first step in the anaerobic oxidation of methane. This technical guide provides an in-depth overview of the discovery, history, structural elucidation, biosynthesis, and function of Factor F430. It includes a compilation of key quantitative data, detailed experimental protocols for its isolation, characterization, and functional analysis, and visualizations of the central biochemical pathways and experimental workflows.

Discovery and History

The story of Factor F430 began in the late 1970s with the observation of a yellow, non-fluorescent compound in cell extracts of Methanobacterium thermoautotrophicum. This compound exhibited a characteristic absorption maximum at 430 nm, leading to its designation as "Factor F430" (F430).[1] Initial studies revealed that this factor was associated with nickel, an element whose requirement for the growth of methanogenic bacteria had been recently established.[2]

A pivotal breakthrough occurred in 1982 when F430 was identified as the chromophore and prosthetic group of the highly purified methyl-coenzyme M reductase (MCR), the enzyme responsible for methane release.[2] This discovery linked the unique nickel-containing compound directly to the central process of methanogenesis. The subsequent years saw a concerted effort, notably by the research groups of A. Eschenmoser and R.K. Thauer, to unravel the intricate structure of this novel cofactor. Through a combination of spectroscopic techniques, including NMR, and X-ray crystallography of a derivative, the complete and complex hydrocorphinoid structure of F430 was elucidated.[2][3] This revealed a highly reduced porphyrin system, distinguishing it from other known tetrapyrroles like hemes and chlorophylls.[1]

Physicochemical and Spectroscopic Properties

Factor F430 is a yellow solid in its purified state.[1] Its unique structure imparts distinct physicochemical and spectroscopic properties that are central to its function. The nickel center can exist in different oxidation states, primarily Ni(I) and Ni(II), which are crucial for the catalytic cycle of MCR. These states have characteristic spectroscopic signatures.

| Property | Value | Reference |

| Chemical Formula | C42H51N6NiO13- | [1] |

| Molar Mass | 906.58 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| UV-Vis λmax (Ni(II) state) | 430 nm | [1][4] |

| UV-Vis λmax (Ni(I) state in MCR) | 382 nm (and a weaker band at 754 nm) | [4] |

Experimental Protocols

Isolation and Purification of Factor F430 from Methanobacterium thermoautotrophicum

This protocol describes the extraction and purification of protein-free Factor F430.

Materials:

-

Frozen cell paste of Methanobacterium thermoautotrophicum

-

Methanol (B129727), 80% aqueous solution

-

Tris buffer (50 mM, pH 7.0)

-

HPLC system with a C18 reverse-phase column (e.g., Waters μBondapak C18, 7.8 mm × 30 cm)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Extraction: Resuspend the frozen cell paste in a minimal volume of Tris buffer. Add the cell suspension to 4 volumes of boiling 80% methanol and continue boiling for 10 minutes. This denatures the proteins and releases the F430 cofactor.

-

Centrifugation: Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully decant and collect the yellow supernatant containing F430.

-

Concentration: Concentrate the supernatant under reduced pressure to remove the methanol.

-

HPLC Purification:

-

Equilibrate the C18 column with 100% water.

-

Inject the concentrated extract onto the column.

-

Elute with a linear gradient of 0% to 40% methanol in water over 50 minutes at a flow rate of 2 mL/min.

-

Monitor the eluate at 430 nm.

-

Collect the yellow fraction corresponding to the major peak of F430.

-

-

Lyophilization: Lyophilize the purified fraction to obtain F430 as a yellow powder.

Characterization by Mass Spectrometry

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: ZORBAX Eclipse XDB-C18 (4.6 × 250 mm; 5 μm)

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: A suitable gradient to separate F430 from other components.

MS Conditions (Positive Ion Mode):

-

Ionization: Electrospray Ionization (ESI)

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Source Gas Temperature: 300 °C

-

Sheath Gas Temperature: 250 °C

-

Source Gas Flow: 5 L/min

-

Sheath Gas Flow: 11 L/min

-

Fragmentor Voltage: 180 V

-

Collision Energy: 0 V (for full scan)

-

Analysis Mode: Multiple Reaction Monitoring (MRM) can be used for quantification, with both precursor and product ions set to m/z 975.4 for the pentamethyl ester derivative (F430M).[5]

Structure Elucidation by NMR Spectroscopy

The complete structure of F430 was determined through extensive NMR studies, primarily on its pentamethyl ester derivative to improve solubility in organic solvents.

Sample Preparation:

-

Esterify purified F430 using methanol and a catalytic amount of p-toluenesulfonic acid to obtain the pentamethyl ester (F430M).

-

Purify F430M by reverse-phase HPLC.

-

Dissolve the purified F430M in a deuterated solvent suitable for hydrocorphinoids, such as a mixture of CD2Cl2 and 2,2,2-trifluoroethanol-d3 (B1586222) (TFE-d3), to prevent aggregation and obtain sharp NMR signals.[6]

NMR Experiments:

-

1D NMR: 1H and 13C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

-

The specific pulse sequences and parameters for these experiments would be optimized on the specific NMR instrument being used.

Methyl-Coenzyme M Reductase (MCR) Activity Assay

This assay measures the F430-dependent activity of MCR by quantifying the formation of methane.

Materials:

-

Purified active MCR

-

Anaerobic assay buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)

-

Methyl-coenzyme M (CH3-S-CoM)

-

Coenzyme B (HS-CoB)

-

Aquacobalamin

-

Ti(III) citrate (B86180) (as a reducing agent)

-

Gas-tight vials

-

Gas chromatograph (GC) with a flame ionization detector (FID) for methane detection.

Procedure:

-

Prepare the assay mixture under strictly anaerobic conditions in a gas-tight vial. The mixture should contain the anaerobic buffer, methyl-coenzyme M, coenzyme B, aquacobalamin, and Ti(III) citrate.

-

Seal the vial and pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. thermoautotrophicum).

-

Initiate the reaction by injecting a known amount of purified active MCR into the vial.

-

At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.

-

Inject the headspace gas into the GC to quantify the amount of methane produced.

-

Calculate the specific activity of the enzyme (e.g., in μmol of methane formed per minute per mg of enzyme).

Biosynthesis of Factor F430

The biosynthesis of Factor F430 is a complex pathway that begins with the common precursor of all tetrapyrroles, uroporphyrinogen III.[1] This pathway involves a series of enzymatic steps including nickel chelation, amidation, a six-electron reduction of the macrocycle, and two ring closures to form the characteristic lactam and carbocyclic rings.

The key enzymes involved in the conversion of sirohydrochlorin (B1196429) to F430 are designated CfbA through CfbE.[7]

References

- 1. Biosynthesis of coenzyme F430, a nickel porphinoid involved in methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biosynthesis of coenzyme F430 in methanogenic bacteria. Identification of 15,17(3)-seco-F430-17(3)-acid as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. researchgate.net [researchgate.net]

The Role of Nickel in Factor F430: A Technical Guide to its Catalytic Activity in Methyl-Coenzyme M Reductase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Methyl-coenzyme M reductase (MCR) is the central enzyme in biological methane (B114726) metabolism, catalyzing both the final step of methanogenesis and the initial step of anaerobic methane oxidation. Its catalytic activity is wholly dependent on the unique prosthetic group, Coenzyme F430, a nickel-containing hydrocorphin. The nickel ion at the heart of F430 is the locus of catalysis, cycling through multiple oxidation states to facilitate the cleavage of a thioether bond in methyl-coenzyme M and the formation of methane. This guide provides an in-depth examination of the structural and electronic contributions of the nickel center to the catalytic mechanism of MCR, summarizes key physicochemical data, outlines experimental methodologies for its study, and presents visual workflows of the catalytic cycle and analytical processes. Understanding this intricate mechanism is crucial for developing inhibitors of methanogenesis for environmental applications and for harnessing MCR's power for biotechnological purposes.

Introduction to Methyl-Coenzyme M Reductase and Coenzyme F430

Methyl-coenzyme M reductase (MCR) is a key enzyme in the global carbon cycle, responsible for the production of over a billion tons of methane annually by methanogenic archaea.[1] It catalyzes the reversible reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[2][3] The reaction is exergonic, with a standard free energy change (∆G°') of approximately -30 kJ·mol⁻¹.[4]

The catalytic heart of MCR is Coenzyme F430, a nickel-containing tetrapyrrole.[3][5] Discovered in the 1980s due to the nickel-dependency of methanogen growth, F430 features a highly reduced porphinoid ring system known as a hydrocorphin.[2][5] This unique structure imparts specific electronic properties to the central nickel ion, which is essential for its catalytic function. The enzyme itself is typically a 300-kilodalton hexamer with an α₂β₂γ₂ configuration, containing two active sites, each harboring an F430 molecule.[3][6] These active sites are located at the end of a 50 Å long hydrophobic channel that guides the substrates to the nickel center.[2][3]

The Nickel Center: Oxidation States and Catalytic Role

The catalytic activity of MCR is directly tied to the redox chemistry of the nickel ion within the F430 cofactor. The nickel can exist in three primary oxidation states: Ni(I), Ni(II), and Ni(III).[2][3]

-

Ni(I) State (MCR_red_): This is the catalytically active state of the enzyme.[3][7] It is a potent reductant, with a redox potential (E₀') for the Ni(II)/Ni(I) couple below -600 mV.[2][8] This low potential is key to its ability to cleave the unreactive C-S bond of methyl-coenzyme M.[2][7] The Ni(I) state is paramagnetic and gives rise to a characteristic "red1" EPR signal.[2][3]

-

Ni(II) State (MCR_silent_): This is an inactive, EPR-silent state of the enzyme.[2] In this state, the F430 cofactor imparts a yellow color to the enzyme, with a characteristic absorption maximum around 430 nm.[2][7] The enzyme as isolated is often in this inactive Ni(II) form and requires reductive activation to the Ni(I) state to initiate catalysis.[3]

-

Ni(III) State (MCR_ox_): This is another redox-active, EPR-active state.[2] While not the primary resting state, Ni(III) species have been proposed as key intermediates in the catalytic cycle and have been observed in reactions with substrate analogues.[4][9]

Activation of the enzyme involves a one-electron reduction of the Ni(II) center to the catalytically competent Ni(I) state.[3][7] This extreme oxygen sensitivity and the highly negative redox potential make the purification and study of active MCR exceptionally challenging.[2][7]

The Catalytic Cycle and Mechanistic Proposals

The precise mechanism of methane formation at the nickel center remains a subject of intense research. While a strictly ordered ternary complex mechanism is established, where CH₃-S-CoM binds before HS-CoB, the subsequent chemical steps are debated.[10] Two principal mechanisms have been proposed, differing in the nature of the initial intermediate formed after the attack of Ni(I) on the methyl group of CH₃-S-CoM.[4][11]

Mechanism I: The Organonickel Pathway This mechanism proposes a nucleophilic attack by the Ni(I) center on the methyl group of CH₃-S-CoM via an Sₙ2 reaction.[4] This forms a transient methyl-Ni(III) organometallic intermediate and releases the CoM thiolate.[1][4] Subsequent steps involve electron transfer and protonolysis by HS-CoB to release methane and the heterodisulfide product, regenerating the Ni(I) state.[4]

Mechanism II/III: The Methyl Radical Pathway This alternative mechanism suggests that the Ni(I) center induces a homolytic cleavage of the methyl-sulfur bond of CH₃-S-CoM.[12] This generates a highly reactive methyl radical (CH₃•) and a Ni(II)-thiolate species.[12] The methyl radical then abstracts a hydrogen atom from the thiol of HS-CoB to form methane.[12][13] The resulting CoB thiyl radical combines with the Ni-bound CoM to form the heterodisulfide and regenerate the active Ni(I) enzyme.[12]

The diagram below illustrates the divergence of these proposed catalytic pathways.

Data Presentation: Physicochemical Properties

The distinct oxidation states of the nickel center in F430 give rise to unique and measurable physicochemical properties, which are crucial for its characterization.

Quantitative Spectroscopic Data

Spectroscopic techniques are fundamental to identifying the nickel oxidation state and probing the electronic structure of the F430 cofactor.

| Nickel State | Technique | Key Parameters | Description | Reference |

| Ni(I)-F430 | UV-vis | λ_max_ = 382 nm, 754 nm | Greenish color, characteristic of the active MCR_red1_ state. | [2] |

| EPR | Axial signal; g⊥_ = 2.072, g_∥_ = 2.220 | Paramagnetic (S=1/2) d⁹ system; confirms Ni(I) state. | [4] | |

| Ni(II)-F430 | UV-vis | λ_max_ ≈ 430 nm | Yellow color, characteristic of the inactive MCR_silent_ state. | [2][7] |

| EPR | Silent | Diamagnetic (S=0) d⁸ system. | [2] | |

| Ni(III)-F430 | EPR | Active signal | Paramagnetic (S=1/2) d⁷ system; observed with inhibitors. | [2][9] |

Table 1: Summary of key spectroscopic data for the different nickel oxidation states in Coenzyme F430.

Redox Potentials

The redox potential of the Ni(II)/Ni(I) couple is a defining feature of F430, enabling it to perform its challenging catalytic function.

| Compound/System | Redox Couple | E°' (mV vs. NHE) | Conditions | Reference |

| F430 in MCR | Ni(II)/Ni(I) | < -600 mV | Physiological | [2][8] |

| F430 (isolated) | Ni(II)/Ni(I) | -650 mV | Aqueous solution | [7] |

| F430M (pentamethyl ester) | Ni(II)/Ni(I) | -504 mV | Dimethylformamide | [7] |

| F430M (pentamethyl ester) | Ni(III)/Ni(II) | +1450 mV | Acetonitrile | [4] |

Table 2: Redox potentials associated with the nickel center in F430 and its derivatives.

Experimental Protocols and Methodologies

A variety of sophisticated experimental and computational techniques are required to study the structure and function of MCR and its F430 cofactor.

Enzyme Purification and Activation

Purification of active MCR is notoriously difficult due to its extreme oxygen sensitivity.[2] Protocols must be performed under strictly anaerobic conditions (glove box or anaerobic chamber). The enzyme is typically isolated in the inactive Ni(II) state and must be reductively activated. A common laboratory method involves incubation with Ti(III) citrate (B86180) to generate the active Ni(I) MCR_red1_ state, which can be monitored by changes in the UV-vis spectrum and the appearance of the characteristic EPR signal.[4][14]

Spectroscopic Analysis

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the primary technique for detecting and characterizing the paramagnetic Ni(I) and Ni(III) states.[4] X-band EPR spectra, often recorded at cryogenic temperatures (e.g., 130 K), provide the characteristic g-values that define the electronic environment of the nickel center.[4]

-

UV-visible Spectroscopy: Used to monitor the oxidation state of the enzyme in solution. The distinct absorption maxima for Ni(I) (382 nm) and Ni(II) (430 nm) allow for tracking the activation of the enzyme and its reaction with substrates in real-time.[2][7]

-

Magnetic Circular Dichroism (MCD) Spectroscopy: This technique provides detailed information about the electronic structure of the nickel center, complementing absorption data and helping to assign electronic transitions.[15][16]

-

X-ray Absorption Spectroscopy (XAS): XAS provides information on the coordination environment and oxidation state of the nickel ion, revealing details such as Ni-ligand bond lengths.[17]

The general workflow for these spectroscopic analyses is outlined below.

Kinetic Analysis

-

Steady-State Kinetics: These experiments measure the overall rate of the reaction under conditions where substrate concentrations are much higher than the enzyme concentration. They are used to determine key parameters like K_m_ and k_cat_.[10]

-

Pre-Steady-State (Transient) Kinetics: To resolve individual steps in the catalytic cycle, rapid kinetic techniques are essential.

-

Stopped-Flow Spectrophotometry: This method allows for the rapid mixing of enzyme and substrates (on a millisecond timescale) and monitoring of the reaction by UV-vis spectroscopy to measure rate constants for the formation of intermediates.[10]

-

Rapid Chemical Quench: This technique involves mixing enzyme and substrates for a defined short period, then stopping ("quenching") the reaction with a chemical agent (e.g., acid). The products and intermediates formed at that time point can then be analyzed, allowing for the direct measurement of reaction rates.[9][10]

-

Computational Methods

-

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of the F430 active site, predict spectroscopic parameters, and evaluate the energetic favorability of proposed reaction intermediates and transition states for the different catalytic mechanisms.[13][15]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the structural dynamics of the MCR active site, providing insights into how the protein environment influences substrate binding and the positioning of the F430 cofactor for catalysis.[12][18]

Conclusion and Future Directions

The nickel ion in Coenzyme F430 is the indispensable catalytic center of methyl-coenzyme M reductase. Its ability to access a low-valent Ni(I) state with a highly negative redox potential is the key to activating and cleaving the strong thioether bond of methyl-coenzyme M. While the broad strokes of the catalytic cycle are understood, the precise nature of the key intermediates—whether an organonickel species or a methyl radical—remains an active area of investigation.

For drug development professionals, MCR represents a prime target for the design of specific inhibitors of methanogenesis to mitigate greenhouse gas emissions from agriculture and other sources. A deeper understanding of the nickel-centered mechanism, the geometry of the active site, and the transition states will be critical for the rational design of potent and specific inhibitors. Furthermore, harnessing the power of MCR for biotechnological applications, such as the bioconversion of methane into more valuable products, requires a comprehensive knowledge of its catalytic machinery. Future research combining advanced spectroscopic techniques, time-resolved crystallography, and high-level computational modeling will continue to unravel the fascinating chemistry of this vital enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic and kinetic studies of the reaction of bromopropanesulfonate with methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Spectroscopic and computational studies of reduction of the metal versus the tetrapyrrole ring of coenzyme F430 from methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nickel oxidation states of F(430) cofactor in methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic investigation of the nickel-containing porphinoid cofactor F(430). Comparison of the free cofactor in the (+)1, (+)2 and (+)3 oxidation states with the cofactor bound to methyl-coenzyme M reductase in the silent, red and ox forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by Coenzyme F430 Modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Ni(I) and Ni(II) F430 for Researchers and Drug Development Professionals

Abstract

Cofactor F430, a nickel-containing hydrocorphin, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step in the anaerobic oxidation of methane (B114726). The nickel center of F430 can exist in different oxidation states, primarily Ni(I) and Ni(II), which are critical for its catalytic activity. Understanding the spectroscopic properties of these states is fundamental for elucidating the reaction mechanism of MCR and for the development of inhibitors with potential applications in agriculture and as antimicrobial agents. This technical guide provides an in-depth overview of the spectroscopic characteristics of Ni(I) and Ni(II) F430, focusing on UV-Visible (UV-Vis) absorption spectroscopy, Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD), and X-ray Absorption Spectroscopy (XAS). Detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant processes are presented to aid researchers, scientists, and drug development professionals in this field.

Introduction

Methyl-coenzyme M reductase (MCR) catalyzes the reversible reaction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to form methane and the heterodisulfide CoM-S-S-CoB.[1] The active site of MCR contains the nickel-hydrocorphin cofactor F430. The catalytic cycle involves changes in the oxidation state of the nickel ion, with the Ni(I) state being crucial for the enzyme's activity. Spectroscopic techniques are indispensable tools for probing the electronic and geometric structure of the nickel center in both the Ni(I) and Ni(II) states of F430, providing insights into the catalytic mechanism.

Spectroscopic Properties of Ni(II) F430

The Ni(II) state is the resting state of the cofactor. It is a high-spin (S=1) species.[2]

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of Ni(II) F430 is characterized by a prominent absorption maximum around 430 nm, which is attributed to a π→π* transition of the hydrocorphin macrocycle.[2][3]

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy of Ni(II) F430 reveals temperature-dependent C-terms, confirming its paramagnetic nature. The spectra are used to assign ligand-field transitions and to probe the coordination environment of the nickel center.

X-ray Absorption Spectroscopy (XAS)

XAS, including Extended X-ray Absorption Fine Structure (EXAFS), provides information about the coordination number and geometry of the Ni(II) ion. Studies have shown that in aqueous solution, Ni(II) F430 is typically hexacoordinate, with water molecules as axial ligands.

Spectroscopic Properties of Ni(I) F430

The Ni(I) state of F430 is the catalytically active form of the enzyme. It is a paramagnetic species with a d⁹ electron configuration.

UV-Visible (UV-Vis) Absorption Spectroscopy

Upon one-electron reduction of Ni(II) F430, the main absorption band experiences a significant blue shift to around 382 nm.[3] Additionally, new, weaker charge-transfer bands appear in the near-IR region.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

The Ni(I) state of F430 is EPR-active and exhibits a characteristic rhombic or axial signal. The g-values are sensitive to the coordination environment of the nickel ion and have been extensively used to characterize different states of the MCR enzyme.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectra of Ni(I) F430 are distinct from the Ni(II) state and have been instrumental in confirming the Ni(I) assignment in various active forms of MCR.[1] The spectra reveal unique charge transfer transitions involving the Ni d-orbitals and the macrocycle π-orbitals.

X-ray Absorption Spectroscopy (XAS)

XAS studies on Ni(I) F430 provide insights into the changes in the coordination geometry upon reduction from Ni(II). These studies help to determine the Ni-ligand bond lengths in the active state of the enzyme.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for Ni(I) and Ni(II) F430.

Table 1: UV-Vis Absorption Data

| Species | λ_max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Ni(II) F430 | 430 | 23,300 | [2] |

| Ni(I) F430 | 382 | Not specified | [3] |

| Ni(I) F430 (weaker band) | 754 | Not specified | [3] |

Table 2: EPR Spectroscopy Data for Ni(I) F430

| Species/Condition | g-values (g_x, g_y, g_z) | Reference |

| MCR_red1 | 2.25, 2.070, 2.060 | [2] |

| MCR_ox1 | g_ | |

| MCR_ox2 | 2.2263, 2.1425, 2.1285 | [5] |

| MCR_ox3a | 2.2170, 2.1400, 2.1340 | [6] |

Table 3: XAS (EXAFS) Derived Bond Lengths

| Species | Bond | Bond Length (Å) | Reference |

| Ni(II) Complex (model) | Ni-N | 2.133 ± 0.004 | [7] |

| Ni(II) Complex (model) | Ni-O | 1.960 ± 0.003 | [7] |

| Ni(II) Complex (model) | Ni-N (tetrahedral) | 2.017 ± 0.006 | [7] |

| Ni(II) Complex (model) | Ni-O (tetrahedral) | 2.022 ± 0.006 | [7] |

| NiO | Ni-O | Not specified | [8] |

| NiO | Ni-Ni | Not specified | [8] |

| Ni(II) in SrTiO₃ | Ni-O | Not specified | [9] |

Experimental Protocols

Sample Preparation: Reduction of Ni(II) F430 to Ni(I) F430

A common method for generating the Ni(I) state of F430 for spectroscopic analysis is through chemical reduction.

-

Reagents:

-

Purified Ni(II) F430 or MCR enzyme containing Ni(II) F430.

-

Titanium(III) citrate (B86180) solution, freshly prepared.

-

Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6, purged with N₂ or Ar).

-

-

Procedure:

-

All manipulations should be performed under strictly anaerobic conditions (e.g., in a glove box).

-

Prepare a solution of Ni(II) F430 in the anaerobic buffer to the desired concentration.

-

Add a stoichiometric amount or a slight excess of the Ti(III) citrate solution to the F430 solution.

-

The reduction can be monitored by the color change from yellow (Ni(II)) to greenish-yellow (Ni(I)) and by UV-Vis spectroscopy.

-

The resulting Ni(I) F430 solution is then ready for spectroscopic analysis. The sample should be kept anaerobic and often at low temperatures to maintain stability.[2]

-

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the appropriate buffer in both the sample and reference cuvettes.

-

Place the F430 sample in a sealed, anaerobic cuvette.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).

-

For Ni(I) F430, ensure the cuvette is sealed and the measurement is performed quickly to avoid re-oxidation.

-

EPR Spectroscopy

-

Instrumentation: An X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Procedure:

-

The prepared Ni(I) F430 sample is transferred to an EPR tube under anaerobic conditions.

-

The sample is flash-frozen in liquid nitrogen.

-

The EPR spectrum is recorded at low temperatures (e.g., 77 K or lower) to observe the paramagnetic signal.

-

Instrument parameters such as microwave frequency, microwave power, modulation amplitude, and temperature should be optimized to obtain a good signal-to-noise ratio without signal saturation.

-

MCD Spectroscopy

-

Instrumentation: An MCD spectrometer consisting of a spectrophotometer with a high-field superconducting magnet and a cryostat.

-

Procedure:

-

The sample is prepared in a suitable glassing agent (e.g., glycerol) to form an optical-quality glass upon freezing.

-

The sample is placed in a sample cell and loaded into the cryostat within the magnet.

-

MCD spectra are recorded at various temperatures and magnetic fields.

-

Variable-temperature variable-field (VTVH) MCD data can be collected to determine the ground state spin and zero-field splitting parameters.

-

XAS Spectroscopy

-

Instrumentation: A synchrotron radiation source with a suitable X-ray beamline for Ni K-edge XAS.

-

Procedure:

-

The sample is loaded into a specialized sample holder with X-ray transparent windows (e.g., Kapton tape). For air-sensitive samples, loading is performed in an inert atmosphere.[10]

-

The sample is placed in a cryostat to maintain a low temperature during data collection to minimize radiation damage.

-

The X-ray absorption spectrum is recorded by scanning the incident X-ray energy across the Ni K-edge.

-

Data analysis of the EXAFS region involves background subtraction, normalization, and fitting to a theoretical model to extract structural parameters such as bond lengths and coordination numbers.

-

Visualizations

Catalytic Cycle of Methyl-Coenzyme M Reductase

Caption: Proposed catalytic cycle of Methyl-Coenzyme M Reductase.

Experimental Workflow for Spectroscopic Analysis of F430

Caption: General workflow for the spectroscopic analysis of F430.

Conclusion

The spectroscopic characterization of Ni(I) and Ni(II) F430 is essential for understanding the mechanism of MCR. Each spectroscopic technique provides unique and complementary information about the electronic and geometric structure of the nickel center. This guide provides a consolidated resource of quantitative data and experimental protocols to facilitate further research in this area, with the ultimate goal of developing novel inhibitors for applications in mitigating methane emissions and in drug discovery.

References

- 1. Nickel oxidation states of F(430) cofactor in methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and computational characterization of the nickel-containing F430 cofactor of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An XAS Investigation of the Nickel Site Structure in the Transcriptional Regulator InrS - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Catalytic Heart of Methane Production: A Technical Guide to Factor F430 Redox Potential and Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of biological methane (B114726) formation, focusing on the nickel-containing cofactor, Factor F430, and its intricate role within the catalytic cycle of methyl-coenzyme M reductase (MCR). Understanding the precise redox behavior of F430 and the mechanistic steps of MCR is paramount for developing inhibitors of methanogenesis, a key process in global carbon cycling and a target for mitigating greenhouse gas emissions. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the catalytic processes to aid researchers in this field.

Redox Potential of Factor F430: A Quantitative Overview

The catalytic activity of methyl-coenzyme M reductase is intrinsically linked to the redox state of its nickel-containing cofactor, F430. The enzyme cycles between the Ni(I) and Ni(II) oxidation states, with the Ni(I) state being the active form that initiates the reaction with the substrates. The redox potential of the Ni(II)/Ni(I) couple is a critical parameter influencing the enzyme's catalytic efficiency. Below is a summary of experimentally determined and computationally predicted redox potentials for Factor F430 in various environments.

| Species | Condition | Redox Potential (E°') vs. SHE (mV) | Reference |

| Factor F430 | In water | -650 | [1] |

| Factor F430 Pentamethyl Ester (F430M) | In dimethylformamide | -504 | [1][2] |

| MCR-bound F430 (MCRred1) | pH 7.2 | -440 (irreversible) | [1][2] |

| MCR-bound F430 | Estimated physiological potential | Below -600 | [1][3] |

| Factor F430 | In alkaline buffer | -650 | [4] |

| Factor F430 Pentamethyl Ester (F430M) | In acetonitrile (B52724) (Ni(II)/Ni(I)) | -500 | [4] |

| Factor F430 Pentamethyl Ester (F430M) | In acetonitrile (Ni(III)/Ni(II)) | +1450 | [4] |

The Catalytic Cycle of Methyl-Coenzyme M Reductase

The catalytic cycle of MCR involves the conversion of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to methane (CH₄) and the heterodisulfide CoM-S-S-CoB. While the precise mechanism is still a subject of active research, two primary pathways have been proposed: Mechanism I, which proceeds through a methyl-Ni(III) intermediate, and Mechanism II, which involves the formation of a methyl radical. Both mechanisms start with the active Ni(I) state of the F430 cofactor.

Proposed Catalytic Mechanisms

The following diagrams illustrate the key steps in the proposed catalytic cycles of methyl-coenzyme M reductase.

Experimental Protocols

The elucidation of the F430 redox potential and the MCR catalytic cycle has been made possible through a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies employed.

Spectroelectrochemistry for Redox Potential Determination

Spectroelectrochemistry is a powerful technique used to determine the redox potentials of proteins by monitoring changes in their absorption spectra as a function of an applied electrochemical potential.

Methodology:

-

Sample Preparation: A solution of the purified protein (e.g., Factor F430 or MCR) is placed in a spectroelectrochemical cell containing a working electrode (e.g., a gold or platinum mesh), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). The solution also contains a mediator, a small redox-active molecule that facilitates electron transfer between the electrode and the protein.

-

Electrolysis and Spectroscopy: A potentiostat is used to apply a series of precise potentials to the working electrode. At each potential, the system is allowed to reach equilibrium, and the UV-visible absorption spectrum of the protein solution is recorded.

-

Data Analysis: The concentration of the oxidized and reduced forms of the protein at each potential is determined from the spectral changes. The redox potential is then calculated by fitting the data to the Nernst equation. This can be done by plotting the logarithm of the ratio of the oxidized to the reduced species against the applied potential. The potential at which the concentrations of the two species are equal corresponds to the standard redox potential (E°').

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a magnetic resonance technique used to study species with unpaired electrons, such as the Ni(I) and Ni(III) states of Factor F430. It provides valuable information about the electronic structure and coordination environment of the nickel center.

Methodology:

-

Sample Preparation: Purified MCR samples are prepared under strictly anaerobic conditions to maintain the desired redox state. For studying specific intermediates, the enzyme may be incubated with substrates, inhibitors, or analogues. The samples are then transferred to EPR tubes and flash-frozen in liquid nitrogen to trap the desired state.

-

EPR Measurement: The frozen sample is placed in the EPR spectrometer's resonant cavity. The sample is irradiated with microwaves while a magnetic field is swept. The absorption of microwaves by the paramagnetic species is detected and recorded as a spectrum.

-

Data Analysis: The EPR spectrum is characterized by its g-values and hyperfine splitting patterns. The g-values are indicative of the electronic environment of the unpaired electron. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N from the corrin (B1236194) ring or potentially from axial ligands), providing information about the ligation of the nickel ion. Different states of MCR, such as MCRred1 and MCRox1, exhibit distinct EPR signals.[5]

Stopped-Flow Kinetics

Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, with timescales in the millisecond range. It is ideal for monitoring pre-steady-state kinetics of enzyme-catalyzed reactions like that of MCR.

Methodology:

-

Reactant Loading: Solutions of the enzyme (e.g., active MCRred1) and the substrates (e.g., methyl-coenzyme M and coenzyme B) are loaded into separate syringes in the stopped-flow instrument.

-

Rapid Mixing and Observation: The contents of the syringes are rapidly driven into a mixing chamber, initiating the reaction. The reaction mixture then flows into an observation cell. The flow is abruptly stopped, and the reaction progress is monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence, at a specific wavelength.

-

Kinetic Analysis: The change in the optical signal over time is recorded as a kinetic trace. This data can be fitted to various kinetic models (e.g., single or multiple exponential functions) to determine the rate constants for individual steps in the reaction mechanism, such as substrate binding, product formation, and the decay of intermediates.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stopped-flow - Wikipedia [en.wikipedia.org]

Unveiling the Diversity of Coenzyme F430: A Technical Guide to its Natural Variants and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step of the reverse reaction, anaerobic methane (B114726) oxidation.[1] Its unique structure and catalytic role have made it a subject of intense research. Beyond the canonical form, a growing number of natural variants of coenzyme F430 have been discovered in various methanogenic and anaerobic methanotrophic archaea (ANME).[2][3] These structural modifications suggest potentially novel biochemical functions and have significant implications for understanding methane metabolism and developing targeted inhibitors. This in-depth technical guide provides a comprehensive overview of the known natural variants of coenzyme F430, their biological sources, detailed experimental protocols for their study, and a summary of key quantitative data.

Natural Variants of Coenzyme F430 and Their Sources

Recent advancements in high-resolution mass spectrometry have led to the identification of several naturally occurring variants of coenzyme F430.[2][4] These variants typically involve modifications to the periphery of the macrocycle.

Key Identified Variants:

-

17²-methylthio-F430 (F430-2): This was one of the first modified forms of F430 to be characterized.[5] It contains a methylthio group at the 17² position and is found in anaerobic methanotrophic archaea (ANME-1 and ANME-2), where it is thought to be essential for the anaerobic oxidation of methane.[2][4][5]

-

F430-3: Discovered in the methanogens Methanocaldococcus jannaschii and Methanococcus maripaludis, this variant features the addition of a 3-mercaptopropionate (B1240610) moiety, forming a thioether linkage followed by cyclization.[2][3][4] Its UV-visible absorbance spectrum differs significantly from that of the canonical F430, lacking the characteristic peak at 430 nm.[2]

-

12,13-didehydro-F430 (F430-4): This variant is considered to be an oxidative degradation product of F430 and has been detected in various methanogens and ANME.[2]

-

Vinyl-F430 (F430-5 and F430-6): These variants possess a vinyl group, analogous to the vinyl groups found in heme.[2]

-

17²-methylsulfoxide-F430 (F430-7): Detected in samples containing ANME-1, this variant features a methyl sulfoxide (B87167) group in place of the methylthio group of F430-2.[2]

-

Oxidized F430 Variants (F430-8, F430-9, and F430-10): These variants contain additional keto (F430-8) or hydroxyl groups (F430-9, F430-10), likely arising from oxidative processes.[2]

Data Presentation: Quantitative Summary of Coenzyme F430 Variants

The following table summarizes the key quantitative data for the identified natural variants of coenzyme F430.

| Variant Name | Proposed Modification | Molecular Ion (M+) | Mass Difference from F430 (Da) | Proposed Formula of Addition | Biological Source(s) | Reference(s) |

| Coenzyme F430 | - | 905.2867 | 0 | - | Methanogens, ANME | [2] |

| 17²-methylthio-F430 (F430-2) | Addition of a methylthio group at the 17² position | ~951 | +46 | CH₂S | ANME-1, ANME-2 | [2][4][5] |

| F430-3 | Addition of a 3-mercaptopropionate moiety with cyclization | 1009.2781 | +103.9913 | C₃H₄O₂S | Methanocaldococcus jannaschii, Methanococcus maripaludis | [2][3][4] |

| 12,13-didehydro-F430 (F430-4) | Oxidation (loss of 2H) | - | -2 | - | Various methanogens and ANME | [2] |

| Vinyl-F430 (F430-5) | Modification to a vinyl group | - | - | - | Methanogens, ANME | [2] |

| Vinyl-F430 (F430-6) | Modification to a vinyl group | - | - | - | Methanogens, ANME | [2] |

| 17²-methylsulfoxide-F430 (F430-7) | Oxidation of the methylthio group | - | - | O | ANME-1 | [2] |

| Oxidized F430 (F430-8) | Addition of a keto group | - | +14 | O | Methanogens, ANME | [2] |

| Oxidized F430 (F430-9) | Addition of a hydroxyl group | - | +16 | O | Methanogens, ANME | [2] |

| Oxidized F430 (F430-10) | Addition of two hydroxyl groups | - | +32 | O₂ | Methanogens, ANME | [2] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of coenzyme F430 and its natural variants, based on established protocols.[2][4][6][7]

Extraction of Coenzyme F430 and Variants

Objective: To extract coenzyme F430 and its variants from cell pellets of methanogens or ANME.

Materials:

-

Cell pellets (e.g., Methanocaldococcus jannaschii)

-

p-Toluene sulfonic acid

-

Cotton

-

Nitrogen gas source

-

Centrifuge

Procedure:

-

Resuspend the cell pellet in a suitable volume of methanol.

-

Add approximately 0.2 mg of p-toluene sulfonic acid.

-

Store the solution at room temperature in the dark overnight to facilitate extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a small amount of cotton to remove any remaining particulates.

-

Evaporate the chloroform from the extract using a stream of nitrogen gas.

-

Dissolve the dried extract in 60 µl of 40% methanol for subsequent LC-MS analysis.[4]

Purification by Anion-Exchange Chromatography

Objective: To separate different F430 variants based on their charge.

Materials:

-

Strong anion-exchange column (e.g., Shodex QA-825, 8.0 by 75 mm, 12 µm particle size)

-

HPLC system

-

Water (HPLC grade)

-

Ammonium (B1175870) bicarbonate (2 M solution)

-

Nitrogen gas source

Procedure:

-

Equilibrate the anion-exchange column with water.

-

Inject 0.1 ml of the crude extract.

-

Wash the column with water for 5 minutes at a flow rate of 1 ml/min.

-

Apply a linear gradient from 0 to 2 M ammonium bicarbonate over 40 minutes.

-

Collect 1-ml fractions.

-

Evaporate the ammonium bicarbonate from the collected fractions by repeated evaporation with a stream of nitrogen gas.

-

Resuspend the dried fractions in 0.1 ml of water for LC-UV-MS analysis.[2]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify coenzyme F430 and its variants.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system

-

C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm by 75 mm, 1.7 µm particle size)

-

High-resolution mass spectrometer (e.g., Waters SYNAPT G2-S) with an electrospray ionization (ESI) source

-

Photodiode array (PDA) detector

LC Conditions:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

Flow Rate: 0.2 ml/min (for UPLC) or 0.5 ml/min (for HPLC)

-

Gradient (UPLC example):

-

0.01 min: 5% B

-

10 min: 65% B

-

15 min: 65% B

-

-

Injection Volume: 10 µl

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4,500 V

-

Source Temperature: 400°C

-

Data Acquisition: Full scan mode to detect molecular ions and their isotopic patterns.

Visualization of Biosynthetic and Variant Pathways

Biosynthesis of Coenzyme F430

The biosynthesis of coenzyme F430 begins with sirohydrochlorin, a common intermediate in the biosynthesis of other tetrapyrroles like siroheme (B1205354) and vitamin B12.[8][9] A series of enzymatic steps, catalyzed by the CfbA-CfbE enzymes, leads to the formation of the mature coenzyme.[8][9]

Relationship of Natural F430 Variants

The identified natural variants of coenzyme F430 are proposed to be derived from the canonical F430 structure through various enzymatic or chemical modifications.[2]

Conclusion

The discovery of a diverse array of natural coenzyme F430 variants has expanded our understanding of the metabolic flexibility of methanogenic and methanotrophic archaea. These structural modifications likely tune the electrochemical properties and reactivity of the cofactor, adapting it to specific metabolic niches. Further research into the biosynthesis and physiological roles of these variants will be crucial for a complete picture of methane biogeochemistry and may open new avenues for the development of specific inhibitors targeting MCR in different microbial populations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this exciting and evolving field.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of coenzyme F430 in environmental samples: a new diagnostic tool for methanogenesis and anaerobic methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Crossroads: A Technical Guide to the Biosynthetic Relationship of Factor F430 and Siroheme

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor F430 and siroheme (B1205354), two essential tetrapyrrolic cofactors, share a fascinating and intricate chemical relationship rooted in a common biosynthetic origin. This technical guide provides an in-depth exploration of their intertwined biosynthesis, highlighting the key enzymatic steps and intermediates that connect these two vital molecules. By understanding this relationship, researchers can gain deeper insights into microbial metabolism, enzyme mechanisms, and potential targets for drug development. This document details the biosynthetic pathways, presents key quantitative data, outlines experimental protocols for the study of these molecules, and provides visualizations of the core biochemical transformations.

Introduction: A Shared Tetrapyrrole Heritage

Factor F430 and siroheme are both modified tetrapyrroles, complex macrocyclic molecules that are fundamental to various biological processes. Siroheme, an iron-containing isobacteriochlorin, is a crucial cofactor for sulfite (B76179) and nitrite (B80452) reductases, enzymes essential for sulfur and nitrogen assimilation in a wide range of organisms.[1][2] Factor F430, a nickel-containing hydrocorphin, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methanogenesis in archaea and the anaerobic oxidation of methane (B114726).[3][4]

The chemical relationship between Factor F430 and siroheme is one of precursor and product. The biosynthesis of both molecules originates from a common intermediate, uroporphyrinogen III , the universal precursor to all tetrapyrroles, including hemes, chlorophylls, and vitamin B12.[1][3] The biosynthetic pathway branches at the level of sirohydrochlorin (B1196429) , the demetallated precursor of siroheme. While the insertion of iron into sirohydrochlorin leads to the formation of siroheme, a different enzymatic cascade utilizes sirohydrochlorin as the starting point for the intricate synthesis of Factor F430.

The Biosynthetic Pathway: From a Common Precursor to Divergent Fates

The biosynthesis of both siroheme and Factor F430 from uroporphyrinogen III can be delineated into a series of enzymatic steps. The initial steps leading to the key intermediate, sirohydrochlorin, are common to both pathways.

The Common Pathway to Sirohydrochlorin

-

Methylation of Uroporphyrinogen III: The journey begins with the methylation of uroporphyrinogen III at the C-2 and C-7 positions of the macrocycle. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase, yielding precorrin-2 .[5][6][7]

-

Dehydrogenation to Sirohydrochlorin: Precorrin-2 then undergoes an NAD+-dependent dehydrogenation to form sirohydrochlorin .[7] In organisms like E. coli, a single multifunctional enzyme, CysG , catalyzes both the methylation and dehydrogenation steps.[6][7] In other organisms, these steps are carried out by distinct enzymes, such as Met1p (methylation) and Met8p (dehydrogenation and subsequent ferrochelation) in yeast.[5][6][7]

At this juncture, the pathway diverges.

Siroheme Biosynthesis: The Iron Branch

The synthesis of siroheme is a relatively straightforward process from sirohydrochlorin:

-

Ferrochelation: A sirohydrochlorin ferrochelatase catalyzes the insertion of a ferrous ion (Fe²⁺) into the center of the sirohydrochlorin macrocycle, forming siroheme .[1][2] In E. coli, the CysG enzyme also possesses this ferrochelatase activity.[6]

Factor F430 Biosynthesis: The Nickel Branch

The biosynthesis of Factor F430 from sirohydrochlorin is a more complex, multi-step process involving a dedicated set of enzymes, collectively known as the Cfb (Coenzyme F430 biosynthesis) proteins.[8][9]

-

Nickel Chelation: The first committed step is the insertion of a nickel ion (Ni²⁺) into sirohydrochlorin, a reaction catalyzed by the nickel chelatase CfbA (also known as CbiX).[4][8] This produces nickel(II)-sirohydrochlorin .

-

Amidation: The acetate (B1210297) side chains at the a and c positions of nickel(II)-sirohydrochlorin are then amidated by the ATP-dependent enzyme CfbE , yielding nickel(II)-sirohydrochlorin a,c-diamide .[4][8]

-

Reductive Cyclization: A two-component enzyme complex, CfbC/CfbD , carries out a six-electron reduction of the macrocycle, leading to the formation of 15,17³-seco-F430-17³-acid (seco-F430) .[4][8]

-

Carbocyclic Ring Formation: The final step is the ATP-dependent formation of the characteristic keto-containing carbocyclic ring F, a reaction catalyzed by CfbB , which generates the mature coenzyme F430 .[4][8]

Data Presentation: A Comparative Overview

This section presents a summary of key quantitative data for Factor F430 and siroheme, as well as for some of the enzymes involved in their biosynthesis.

Physicochemical and Spectroscopic Properties

| Property | Siroheme | Factor F430 | Reference(s) |

| Metal Center | Fe²⁺/Fe³⁺ | Ni¹⁺/Ni²⁺/Ni³⁺ | [10][11] |

| UV-Vis λmax (nm) | ~392, ~582, ~710 | ~430 | [4][12] |

| EPR g-values (High Spin Fe³⁺) | g⊥ = 6.0, g∥ = 2.0 | - | [10] |

| EPR g-values (Low Spin Fe³⁺) | g⊥ = 2.38, g∥ = 1.76 | - | [10] |

| Redox Potential (Ni²⁺/Ni¹⁺) | - | < -600 mV | [13] |

Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate(s) | Kₘ | kcat/Turnover | Organism | Reference(s) |

| CfbA (Ni²⁺ insertion) | Sirohydrochlorin | - | 3.4 ± 0.5 nmol min⁻¹ mg⁻¹ | Methanosarcina acetivorans | [8] |

| CfbE (Amidation) | Glutamine | 46 µM | 0.78 min⁻¹ | Methanosarcina acetivorans | [8] |

| CfbE (Amidation) | ATP | - | - | Methanosarcina acetivorans | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Factor F430 and siroheme biosynthesis.

Purification of Recombinant CfbA (Nickel Chelatase)

This protocol is adapted from methods described for the purification of His-tagged proteins.[14][15]

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged cfbA gene. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Nickel Chelatase Activity Assay for CfbA

This assay is based on the spectrophotometric monitoring of the conversion of sirohydrochlorin to nickel(II)-sirohydrochlorin.[8]

-

Reaction Mixture: Prepare a reaction mixture containing 50 µM sirohydrochlorin, 100 µM NiCl₂, and 50 mM Tris-HCl buffer (pH 8.0) in a total volume of 1 ml.

-

Initiation: Start the reaction by adding a known amount of purified CfbA enzyme to the reaction mixture.

-

Monitoring: Monitor the change in absorbance at the characteristic wavelength for nickel(II)-sirohydrochlorin (around 430 nm) over time using a UV-Vis spectrophotometer.

-